KXQ762CQTH

概要

説明

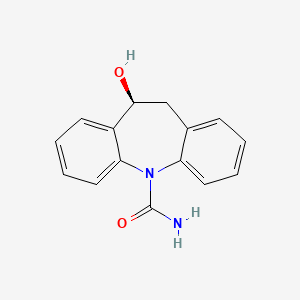

ENMD-2076 is an orally active, small molecule kinase inhibitor . It has a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . ENMD-2076 has selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis (VEGFRs, FGFRs) .

Molecular Structure Analysis

ENMD-2076 inhibits Aurora A with an IC 50 value of 14 nmol/L and is selective toward Aurora A versus Aurora B (IC 50 = 350 nmol/L) . The molecular structure of ENMD-2076, Aurora kinase A complex was generated by CDOCKER module .Chemical Reactions Analysis

ENMD-2076 inhibited the growth in vitro of a wide range of human solid tumor and hematopoietic cancer cell lines with IC 50 values ranging from 0.025 to 0.7 μmol/L . It also showed to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines .科学的研究の応用

抗血管新生および抗増殖メカニズム

ENMD-2076は、腫瘍の増殖と生存に重要な複数の経路(血管新生、増殖、細胞周期)に作用するメカニズムを有する、経口投与可能な新規の小分子キナーゼ阻害剤です . ENMD-2076は、有糸分裂キナーゼであるAurora Aと、血管新生に関与するキナーゼ(VEGFR、FGFR)に対して選択的な活性を持っています .

腫瘍増殖の阻害

ENMD-2076は、ヒトの固形腫瘍および造血腫瘍細胞株の幅広い範囲において、IC50値が0.025~0.7μmol/Lの範囲で、in vitroでの増殖を阻害しました . ENMD-2076はまた、乳がん、結腸がん、メラノーマ、白血病、多発性骨髄腫細胞株由来の腫瘍異種移植モデルにおいて、耐容性の高い用量で、in vivoにおける腫瘍増殖の退縮または完全な阻害を誘導することが示されました .

血管新生チロシンキナーゼの阻害

ENMD-2076は、Aurora Aを阻害することに加えて、単回投与でFlt3の活性化、および血管新生チロシンキナーゼであるVEGFR2/KDR、FGFR1、および2の活性化を持続的に阻害することが示されました .

新しい血管の形成の予防

ENMD-2076は、腫瘍異種移植モデルにおいて顕著な活性を示した用量に相当する用量で、in vivoにおいて新しい血管の形成を予防し、形成された血管を退縮させることが示されました .

進行性軟部肉腫(STS)における適用

ENMD-2076は、固形腫瘍および血液悪性腫瘍において活性を示しています。 ENMD-2076は、28日サイクルで毎日275mgを投与する、オープンラベル、単群第II相試験において、1ライン以下の前治療を受けた進行性軟部肉腫(STS)患者を対象として調査されました .

PTPRB変異腫瘍および/または血管肉腫における潜在的な適用

試験は一次評価項目を達成できませんでしたが、部分的な奏効と長期の安定疾患が観察されました。 PTPRB変異腫瘍および/または血管肉腫におけるENMD-2076の評価は妥当です .

細胞性Flt3リガンド(FL)誘発性Flt3自己リン酸化の阻害

ENMD-2076は、FL応答性の野生型Flt-3を発現することが示されているTHP-1細胞において、細胞性Flt3リガンド(FL)誘発性Flt3自己リン酸化を阻害します .

幹細胞因子(SCF)誘発性Kit自己リン酸化の阻害

作用機序

Target of Action

ENMD-2076 Tartrate, also known as KXQ762CQTH, is a novel orally active, small molecule kinase inhibitor . The primary targets of ENMD-2076 Tartrate are the mitotic kinase Aurora A, as well as kinases involved in angiogenesis, specifically vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) .

Mode of Action

ENMD-2076 Tartrate interacts with its targets by inhibiting their activity. It has selective activity against the mitotic kinase Aurora A, which plays a key role in cell division . In addition to this, ENMD-2076 Tartrate also inhibits angiogenic kinases, VEGFRs, and FGFRs, which are crucial for the formation of new blood vessels .

Biochemical Pathways

The action of ENMD-2076 Tartrate affects several biochemical pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . By inhibiting Aurora A and angiogenic kinases, ENMD-2076 Tartrate disrupts these pathways, leading to a decrease in tumor growth and survival .

Pharmacokinetics

The pharmacokinetics of ENMD-2076 Tartrate were characterized by a rapid absorption phase (T max 3–7.8 hours), a half-life (t 1/2) of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure . These properties impact the bioavailability of ENMD-2076 Tartrate, influencing its therapeutic efficacy .

Result of Action

The action of ENMD-2076 Tartrate results in a decrease in cellular proliferation and microvessel density, and an increase in p53 and p73 expression . It has been shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from various cancer cell lines .

Action Environment

Safety and Hazards

将来の方向性

ENMD-2076 treatment resulted in partial response or clinical benefit lasting more than 6 months in 16.7% of patients with pretreated, advanced, or metastatic TNBC . These results support the development of predictive biomarkers using archival and fresh tumor tissue, as well as consideration of mechanism-based combination strategies .

特性

IUPAC Name |

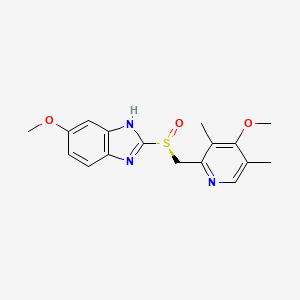

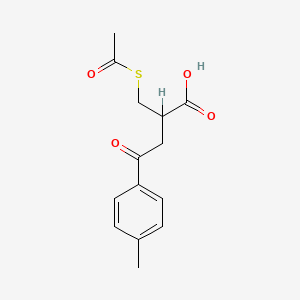

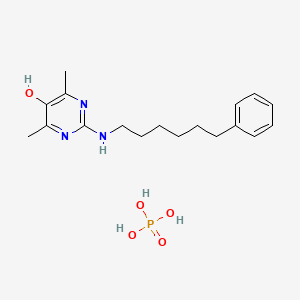

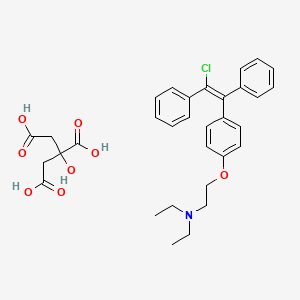

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWWHPZQLVVAPT-STTJLUEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1453868-32-0 | |

| Record name | ENMD-2076 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENMD-2076 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。